4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
The compound 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one belongs to the Schiff base family of pyrazolone derivatives. Its molecular formula is C₁₈H₁₅BrN₄O₄ (assuming substitution of a bromine atom in the structure described in ), with a molecular weight of approximately 437.25 g/mol (calculated from and ). This compound features a bromo substituent at the 3-position and a nitro group at the 5-position on the phenolic ring, which significantly influences its electronic properties and reactivity .
Properties
Molecular Formula |
C18H15BrN4O4 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H15BrN4O4/c1-11-16(18(25)22(21(11)2)13-6-4-3-5-7-13)20-10-12-8-14(23(26)27)9-15(19)17(12)24/h3-10,24H,1-2H3 |
InChI Key |
ITGXWRKHOXBWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The reaction is typically conducted in ethanol under reflux (78–80°C) for 6–8 hours, with catalytic acetic acid (1–2 mol%) to protonate the carbonyl oxygen and enhance electrophilicity. The molar ratio of 4-aminoantipyrine to aldehyde is maintained at 1:1.05 to ensure complete consumption of the amine. After completion, the product is isolated by cooling the reaction mixture to 0–5°C, yielding a crystalline precipitate. Purification is achieved via recrystallization from ethanol-water (3:1 v/v), affording the title compound in 68–75% yield.
Mechanistic Considerations
The mechanism involves two key steps:
-
Nucleophilic Attack : The lone pair on the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.
-
Dehydration : Acid catalysis facilitates the elimination of water, resulting in the formation of the E-configured imine. The nitro and bromo substituents on the aryl ring stabilize the Schiff base through resonance and inductive effects, respectively, preventing retro-aldol reactions.
Solvent-Free Mechanochemical Synthesis
Recent advancements highlight solvent-free methods using ball milling to enhance reaction efficiency. This approach reduces environmental impact and improves reaction kinetics by increasing molecular collisions.
Procedure and Optimization
A stoichiometric mixture of 4-aminoantipyrine (1.0 mmol) and 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.05 mmol) is ground in a planetary ball mill at 400 rpm for 30 minutes. No additional catalyst is required, as mechanical force generates sufficient energy to overcome activation barriers. The crude product is washed with cold ethanol to remove unreacted starting materials, yielding 82–85% of the desired compound.
Advantages Over Classical Methods
-
Reduced Reaction Time : 30 minutes vs. 6–8 hours in solution.
-
Higher Atom Economy : Eliminates solvent use, aligning with green chemistry principles.
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Improved Yield : 82–85% vs. 68–75% in traditional synthesis.
Microwave-Assisted Synthesis
Microwave irradiation offers rapid heating and uniform thermal distribution, significantly accelerating the condensation process.
Protocol
4-Aminoantipyrine (1.0 mmol) and 3-bromo-2-hydroxy-5-nitrobenzaldehyde (1.05 mmol) are dissolved in 5 mL of ethanol in a sealed microwave vial. The mixture is irradiated at 100°C for 15 minutes using a 300 W microwave reactor. After cooling, the product crystallizes spontaneously and is filtered to give 78–80% yield.
Key Parameters
-
Power : 300 W ensures rapid dielectric heating without decomposition.
-
Temperature Control : Maintaining 100°C prevents side reactions such as oxidation of the pyrazolone ring.
Characterization and Analytical Data
Spectroscopic Analysis
-
FT-IR (KBr, cm⁻¹) :
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR (100 MHz, DMSO-d₆) :
X-Ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration of the imine bond and planar geometry of the pyrazolone ring. Key metrics include:
-
Bond Lengths :
Applications and Derivatives
The compound serves as a precursor for antimicrobial agents, with structural modifications enhancing bioactivity. For example, substitution at the phenyl ring with electron-withdrawing groups (e.g., NO₂, Br) improves bacterial membrane penetration. Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or alkoxide salts under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Functionalized pyrazolone derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with a pyrazolone core and functional groups including a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring. It has a molecular formula of C18H15BrN4O4 and a molecular weight of 431.2 g/mol. The compound's structure allows it to form hydrogen bonds and coordinate with metal ions, modulating the activity of its targets. Its unique structure may lead to diverse pharmacological effects, warranting further investigation into its potential therapeutic applications.
Biological Activity
The biological activity of this compound is notable because of its interaction with molecular targets, like enzymes or receptors. It may inhibit enzymatic activity by binding to active sites and preventing substrate access. Interaction studies focus on its binding affinity and inhibitory effects on specific enzymes or receptors. The ability of the compound to form stable interactions with target biomolecules can be investigated through techniques such as molecular docking simulations and enzyme kinetics assays.
Synthesis
The synthesis of this compound typically involves a multi-step process.
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. For example, its ability to inhibit enzymes may involve binding to the active site and blocking substrate access, leading to a decrease in enzymatic activity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
3-Bromo-2-hydroxy-5-nitrophenyl derivative (Target Compound) :
The bromine atom at the 3-position increases electron-withdrawing effects, while the nitro group at the 5-position enhances electrophilicity. This combination stabilizes the Schiff base through resonance and intramolecular hydrogen bonding (O-H···N) .- 2-Hydroxy-5-nitrobenzylideneamino analogue (): Lacks the bromo substituent, reducing steric hindrance and electron-withdrawing effects. Molecular weight = 352.35 g/mol, with a lower logP (predicted) due to reduced hydrophobicity .
- 4-Hydroxy-3-nitrobenzylideneamino isomer (): The nitro group at the 3-position (vs.
Crystal and Conformational Analysis
- Target Compound vs. 3-Bromo-5-chloro-2-hydroxy Derivative () :
Both compounds exhibit similar crystal packing due to halogen bonding (Br···O/N interactions) and hydrogen bonding. However, the chloro derivative (Cl at 5-position) shows a shorter intermolecular halogen bond distance (3.1 Å) compared to bromo (3.3 Å), affecting lattice stability . - SHELX Refinement (): Crystal structures of related pyrazolones refined via SHELXL software reveal that bulky substituents (e.g., bromo) increase torsional angles in the Schiff base moiety, distorting planarity by ~5° compared to non-halogenated analogues .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and bromo substituent correlate with a higher melting point compared to non-halogenated analogues ().
- IR spectra show consistent C=O stretches (~1685–1700 cm⁻¹) across analogues, confirming the pyrazolone core’s stability. Nitro group vibrations (1545–1552 cm⁻¹) are sensitive to substituent positions, with para-nitro groups () showing stronger absorption .
Hydrogen Bonding and Bioactivity
- Target Compound : The 2-hydroxy and nitro groups facilitate hydrogen bonding with biological targets (e.g., enzymes), as seen in antipyrine derivatives (). DFT studies predict moderate binding affinity to cyclooxygenase-2 (COX-2) due to halogen interactions .
- 4-Methylaminophenazone (): Lacks the Schiff base and nitro group, resulting in lower anti-inflammatory activity compared to the target compound .
Lipinski’s Rule Compliance
- The target compound violates Lipinski’s rule (molecular weight >500 g/mol if bromine is included), reducing oral bioavailability. In contrast, smaller analogues (e.g., : 273.24 g/mol) comply with all criteria .
Biological Activity
The compound 4-{[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (referred to as Compound A ) is a pyrazolone derivative characterized by a complex structure featuring various functional groups, including bromine, hydroxyl, and nitro groups. Its molecular formula is with a molecular weight of 431.2 g/mol. This article explores the biological activity of Compound A, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
Compound A's structure allows for significant reactivity due to the presence of functional groups that facilitate interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in redox reactions. The bromine atom enhances the compound's electrophilicity, potentially influencing its interaction with enzymes and receptors.
Biological Activity Overview
The biological activity of Compound A has been investigated through various studies, highlighting its potential as an antibacterial and anticancer agent.
Anticancer Activity
Compound A has shown promise in anticancer research. Studies involving pyrazolone derivatives indicate that modifications at the phenyl ring can enhance cytotoxicity against various cancer cell lines. For example, certain pyrazolone derivatives have demonstrated selective cytotoxicity against HeLa (cervical cancer) and CaCo-2 (colon cancer) cell lines .
In vitro assays have revealed that compounds with similar structural motifs can induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway. This suggests that Compound A may also possess such properties, warranting further investigation into its mechanism of action.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolone derivatives akin to Compound A:
- Cytotoxicity Assays : In a study evaluating various pyrazolone derivatives, certain compounds exhibited IC50 values ranging from 0.19 µM to 4.5 µM against human colon cancer cell lines (WiDr), indicating strong antiproliferative effects .
- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies suggest that modifications to the pyrazolone core can significantly enhance binding interactions with target enzymes .
- Mechanistic Studies : Flow cytometry analyses have shown that certain pyrazolone derivatives can arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity . This mechanism is crucial for developing effective anticancer therapies.
Data Table: Biological Activity Summary
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Not specified | Inhibition of DNA synthesis |
| Anticancer | HeLa, CaCo-2 | 0.19 - 4.5 | Induction of apoptosis via caspase activation |
Q & A
Q. Validation Techniques :
- Spectroscopy : NMR (¹H/¹³C) to confirm imine bond formation (δ ~8.5 ppm for CH=N) and aromatic proton patterns .
- X-ray crystallography : Resolves stereochemistry (E-configuration) and confirms intramolecular hydrogen bonding (O–H···N) .
- HPLC : Purity >98% using C18 columns (acetonitrile/water mobile phase) .
Basic: How can the structural and electronic properties of this compound be elucidated?
Methodological Answer:
Combined experimental and computational approaches are essential:
-
Single-crystal X-ray diffraction : Determines bond lengths, angles, and packing motifs. For example:
Parameter Value (Å/°) Source C=N bond length 1.286 Å O–H···N angle 156.2° -
DFT calculations : Optimize geometry (B3LYP/6-311G++(d,p)) to compare with crystallographic data and predict frontier molecular orbitals (HOMO-LUMO gaps) .
-
UV-Vis spectroscopy : Correlate experimental λmax (e.g., ~400 nm) with TD-DFT results to validate electronic transitions .
Advanced: How should researchers design assays to evaluate its biological activity, given structural similarities to known bioactive pyrazolones?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with binding pockets accommodating nitro and bromo substituents (e.g., kinases, cyclooxygenases) .
- In silico Screening : Perform molecular docking (AutoDock Vina) using crystal structures (PDB: 3Z3, 3Z5) to predict binding affinities .
- In vitro Assays :
- Antioxidant Activity : DPPH/ABTS radical scavenging assays (IC50 comparison with ascorbic acid) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response modeling .
- Data Interpretation : Use Hill plots to distinguish specific binding from nonspecific interactions .
Advanced: How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
Adopt a tiered approach based on INCHEMBIOL guidelines :
Laboratory Studies :
- Hydrolysis : Expose to buffers (pH 3–9) at 25–50°C; monitor via LC-MS for nitro group reduction or imine cleavage.
- Photolysis : Use UV-A/B lamps; quantify intermediates (e.g., phenolic derivatives) .
Ecotoxicology :
- Microcosm Models : Assess biodegradation in soil/water systems with GC-MS profiling.
- QSAR Models : Predict bioaccumulation using logP (calculated ~2.8) and molar refractivity .
Advanced: How can contradictions in spectroscopic or bioactivity data be resolved?
Methodological Answer:
- Multi-Technique Validation :
- Statistical Analysis : Apply ANOVA to experimental replicates (e.g., antioxidant assays with 4 replicates per concentration) .
- Theoretical Reassessment : Re-optimize docking parameters (e.g., solvation effects, flexible side chains) .
Advanced: What frameworks guide the integration of this compound into broader pharmacological or environmental studies?
Methodological Answer:
- Pharmacological Studies : Link to structure-activity relationship (SAR) theories for pyrazolones, emphasizing electron-withdrawing groups (Br, NO2) enhancing target affinity .
- Environmental Risk Assessment : Use the PBT (Persistence, Bioaccumulation, Toxicity) framework, incorporating experimental half-life (t1/2) and EC50 data from microcosm studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
